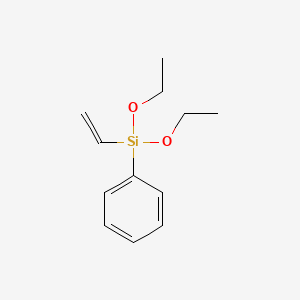

Vinylphenyldiethoxysilane

Overview

Description

Vinylphenyldiethoxysilane (VPDES) is an organosilicon compound with a phenyl group, vinyl group, and two diethoxy groups attached to the silicon atom . It is used for research and development purposes .

Synthesis Analysis

VPDES can be synthesized through co-condensation and poly-condensation methods . The synthesis involves the use of n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran at temperatures between -78 and 20 degrees Celsius .Molecular Structure Analysis

The molecular formula of VPDES is C12H18O2Si . It has a molecular weight of 222.36 .Scientific Research Applications

Synthesis and Thermal Degradation

Vinylphenylpolysilsesquioxane, synthesized through hydrolysis and condensation using phenyltrimethoxysilane and dimethylvinylethyoxysilane, undergoes thermal degradation in two stages. The first stage involves the formation of oligomer polysilsesquioxane and small amounts of CO2 and H2O, while the second stage produces benzene and its derivatives (Liu, Sun, & Ma, 2018).

Ultraviolet-Protective Fabrics

Vinyltriethoxysilane-modified cotton, combined with an ultraviolet-absorbing monomer, creates ultraviolet-protective cotton fabrics. This modification enhances the fabric's UV protection properties and demonstrates improved durability and washing resistance (Tragoonwichian, O’Rear, & Yanumet, 2009).

Polymerization Catalysts

Metal catalysts, including those based on Ti, Cr, Fe, Co, Ni, Pd, and Cu, are used for vinyl or addition polymerization of norbornene. Vinyl polynorbornene, catalyzed by these metals, is of interest for its dielectric and mechanical properties, particularly in microelectronics applications (Blank & Janiak, 2009).

PVDF Membrane Applications

Poly(vinylidene fluoride) (PVDF) membranes, modified for various applications, benefit from enhanced thermal stability and chemical resistance. These modifications target issues like membrane fouling and wetting, improving applications in water treatment, gas separation, and more (Kang & Cao, 2014).

Biomedical Applications of Degradable Vinyl Polymers

Degradable vinyl polymers, due to their ease of synthesis and diverse functionalities, are crucial in biomedical applications. Strategies to make vinyl polymers degradable open new opportunities in nanomedicine, microelectronics, and environmental protection (Delplace & Nicolas, 2015).

Safety and Hazards

Safety measures for handling VPDES include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . In case of fire, use dry chemical, carbon dioxide or alcohol-resistant foam .

Mechanism of Action

Target of Action

Vinylphenyldiethoxysilane is a chemical intermediate . The primary targets of this compound are the reactants it interacts with in chemical reactions. It is used in the synthesis of various compounds .

Mode of Action

The mode of action of this compound involves its interaction with other reactants in a chemical reaction. For instance, it can be synthesized from Chlorotrimethylsilane and Methyl phenylacetate . The exact nature of these interactions and the resulting changes depend on the specific reaction conditions and the reactants involved .

Biochemical Pathways

As a chemical intermediate, this compound is involved in various chemical reactions that lead to the synthesis of other compounds . The exact biochemical pathways affected by this compound would depend on the specific reactions it is involved in.

Result of Action

The result of this compound’s action is the formation of new compounds through chemical reactions . The exact molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in and the compounds it helps synthesize.

Properties

IUPAC Name |

ethenyl-diethoxy-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2Si/c1-4-13-15(6-3,14-5-2)12-10-8-7-9-11-12/h6-11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZLRFGTFVPFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C=C)(C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538103 | |

| Record name | Ethenyl(diethoxy)phenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40195-27-5 | |

| Record name | Ethenyl(diethoxy)phenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

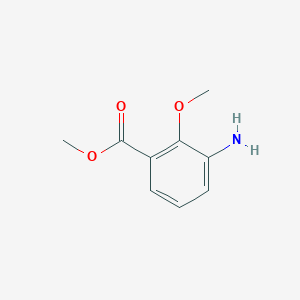

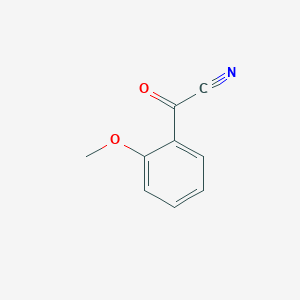

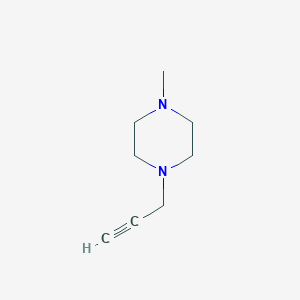

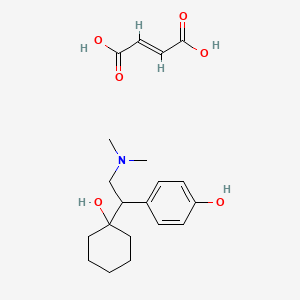

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1590094.png)

![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)

![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B1590110.png)